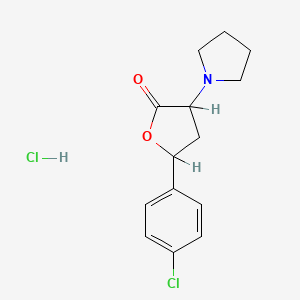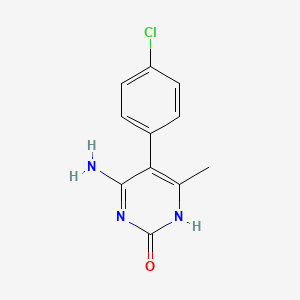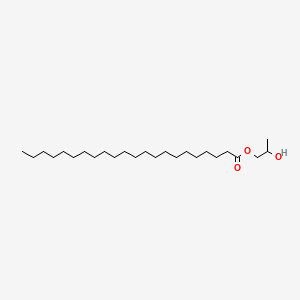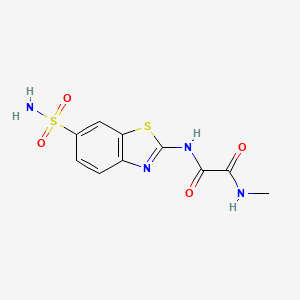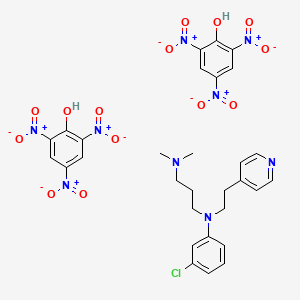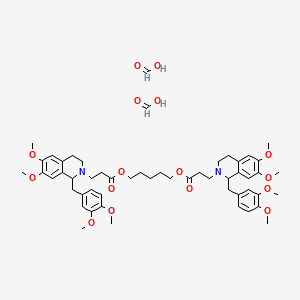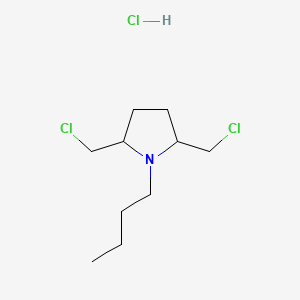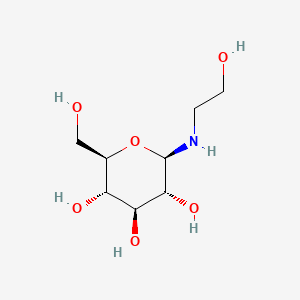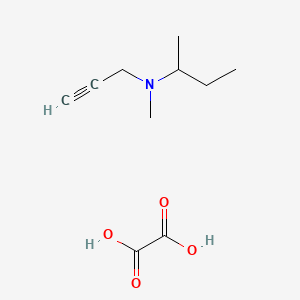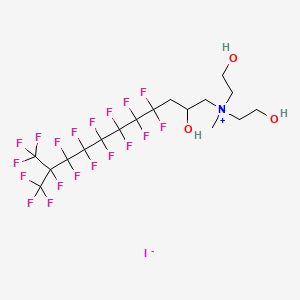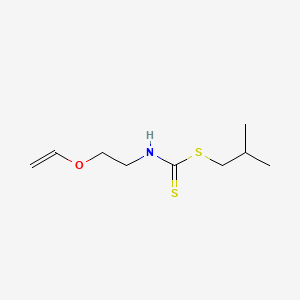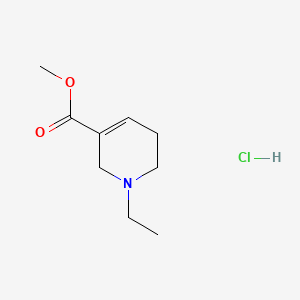
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a pyridine ring and a tetrahydro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride typically involves the esterification of 3-pyridinecarboxylic acid. The process includes the following steps:
Esterification: The reaction of 3-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrogenation: The reduction of the pyridine ring to a tetrahydro structure using hydrogen gas and a metal catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the reaction of the resulting compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully saturated tetrahydropyridine compounds.
Substitution: Various substituted pyridinecarboxylic acid esters.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure but with a different tetrahydro configuration.
Uniqueness
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-ethyl-, methyl ester, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity.
Propriétés
Numéro CAS |
114878-44-3 |
|---|---|
Formule moléculaire |
C9H16ClNO2 |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
methyl 1-ethyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-10-6-4-5-8(7-10)9(11)12-2;/h5H,3-4,6-7H2,1-2H3;1H |
Clé InChI |
RVIFACSYNHMHAC-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC=C(C1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
